![molecular formula C8H13NO2 B12932234 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12932234.png)
5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. The presence of an amino group and a carboxylic acid group makes it an important building block in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through various methods. One common approach involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. This process includes steps such as iodolactonization, reduction, and hydrolysis . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with electrophilic reagents to form addition products . It can also undergo epoxidation reactions with reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and MCPBA . Reaction conditions typically involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, reactions with electrophilic reagents can yield polyfunctionalized bicyclic systems, while epoxidation reactions produce epoxides .
Aplicaciones Científicas De Investigación
5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds . In biology, it is used as an amino acid transport inhibitor, which can help study the transport mechanisms of amino acids across cell membranes . In medicine, it has been investigated for its potential as a glutamate dehydrogenase activator, which could have implications for diabetes treatment . Additionally, it has applications in the study of insulin secretion and β-cell protection .
Mecanismo De Acción
The mechanism of action of 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its role as an activator of glutamate dehydrogenase (GDH). GDH is a mitochondrial enzyme that plays a crucial role in insulin secretion by catalyzing the interconversion of glutamate and α-ketoglutarate . By activating GDH, this compound enhances glucose-stimulated insulin secretion and protects β-cells from apoptosis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid include 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid and 2-oxobicyclo[2.2.1]heptane-1-carboxylic acid . These compounds share the bicyclic structure but differ in the functional groups attached to the ring system.
Uniqueness: What sets this compound apart is its specific combination of an amino group and a carboxylic acid group on the bicyclic framework. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
5-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
Clave InChI |
GTRUFTQABLIOLT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1CC2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


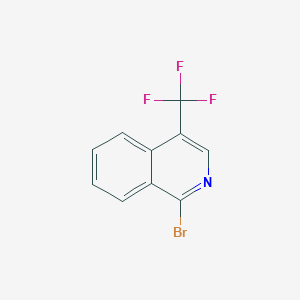
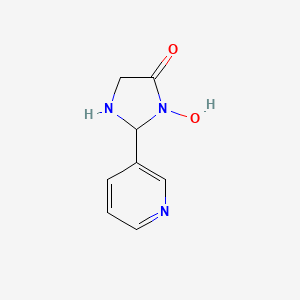
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
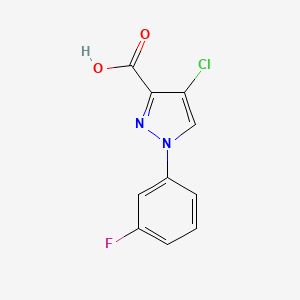

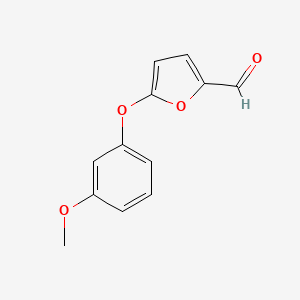
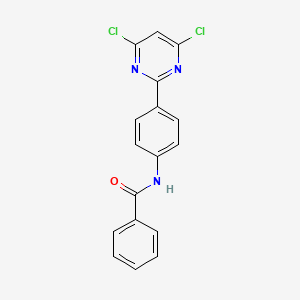
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
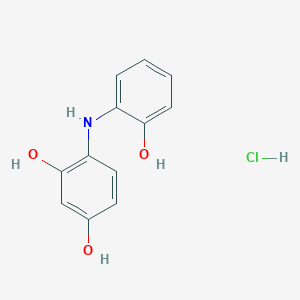
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
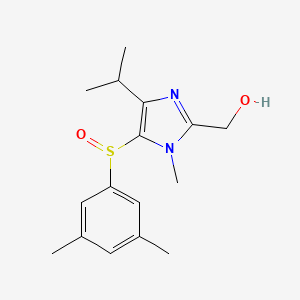
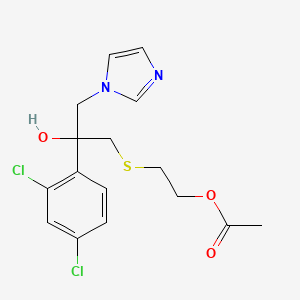
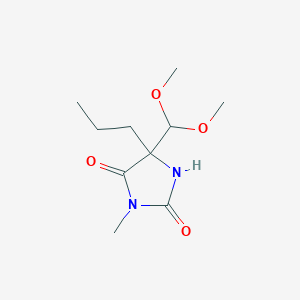
![1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12932238.png)
